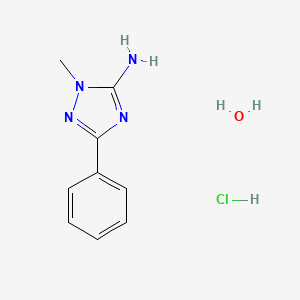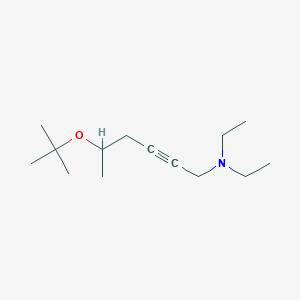
2-(3-氯苯基)-1,3-噻唑烷-4-酮
描述
2-(3-chlorophenyl)-1,3-thiazolidin-4-one, also known as TCO, is a compound that has been extensively studied due to its potential therapeutic applications. It belongs to the class of thiazolidinone compounds, which have been shown to possess a wide range of biological activities.
科学研究应用
结构和治疗的多样性
- 噻唑烷-4-酮,包括 2-(3-氯苯基)-1,3-噻唑烷-4-酮之类的化合物,因其多样的生物活性而引起了药物化学界的兴趣。这些化合物表现出各种药理特性,包括抗病毒、抗惊厥、抗炎和抗甲状腺活性。它们的结构多样性使其在治疗研究中具有重要意义 (Doreswamy et al., 2007).
抗菌应用
- 1,3-噻唑烷-4-酮的衍生物,例如那些含有 2-(3-氯苯基) 基团的衍生物,已被合成并测试其抗菌特性。一些衍生物表现出有效的抗菌活性,突出了它们作为抗菌剂的潜力 (Sayyed et al., 2006).
分子表征和结晶
- 化合物 (4R)-甲基-3-(1-(4-氯苯基)-1H-1,2,3-三唑-4-羰基)噻唑烷-4-羧酸酯,与 2-(3-氯苯基)-1,3-噻唑烷-4-酮相关,已使用红外光谱和质谱等技术合成和表征。进行了 X 射线粉末衍射研究以了解其晶体结构,为噻唑烷-4-酮衍生物的知识做出了贡献 (Güiza et al., 2020).
对映体分离和立体化学
- 轴向手性 2-芳基亚氨基-3-芳基-噻唑烷-4-酮已合成,包括 2-(3-氯苯基)噻唑烷-4-酮的衍生物。对这些化合物进行了立体化学性质和外消旋势垒的研究,有助于理解它们的立体化学行为 (Erol & Dogan, 2007).
生物测定和细胞毒活性
- 合成了 2-(3-氯苯基)-1,3-噻唑烷-4-酮的衍生物,并讨论了其结构分配、立体化学和生物测定,包括其细胞毒活性。这增加了对噻唑烷-4-酮衍生物的生物学和治疗潜力的理解 (Singh et al., 2002).
属性
IUPAC Name |
2-(3-chlorophenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c10-7-3-1-2-6(4-7)9-11-8(12)5-13-9/h1-4,9H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMOPTZNRGZJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(S1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3'-(1,4-phenylenediimino)bis[1-(4-bromophenyl)-2-propen-1-one]](/img/structure/B3838403.png)


![6,8-dibromo-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B3838422.png)
![3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838447.png)


![3-methyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3838464.png)

![3-(4-butoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838467.png)

![4-bromo-N'-[4-(dipropylamino)benzylidene]benzohydrazide](/img/structure/B3838492.png)
![3-(2-chloro-7-methyl-3-quinolinyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838499.png)
![8-fluoro-N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}quinoline-2-carboxamide](/img/structure/B3838501.png)